N-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl]-N-(pyridin-4-ylmethyl)ethanamine
Description
N-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl]-N-(pyridin-4-ylmethyl)ethanamine is a complex organic compound with a unique structure that includes an oxazole ring, a pyridine ring, and an ethanamine backbone
Properties
IUPAC Name |
N-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl]-N-(pyridin-4-ylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-4-23(13-17-9-11-21-12-10-17)14-19-16(3)24-20(22-19)18-8-6-5-7-15(18)2/h5-12H,4,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAPVIKDBSVIJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=NC=C1)CC2=C(OC(=N2)C3=CC=CC=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl]-N-(pyridin-4-ylmethyl)ethanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-methylphenylacetic acid and an amine derivative under acidic conditions.
Attachment of the Pyridine Ring: The oxazole intermediate is then reacted with a pyridine derivative, often through a nucleophilic substitution reaction.
Formation of the Ethanamine Backbone:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of green solvents can be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl]-N-(pyridin-4-ylmethyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl]-N-(pyridin-4-ylmethyl)ethanamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl]-N-(pyridin-4-ylmethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, inducing conformational changes that alter their activity. This can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl]-N-(pyridin-3-ylmethyl)ethanamine
- N-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl]-N-(pyridin-2-ylmethyl)ethanamine
Uniqueness
N-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl]-N-(pyridin-4-ylmethyl)ethanamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
